Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Overview
Description
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and is characterized by the presence of both hydroxy and ester functional groups
Mechanism of Action
Target of Action
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is a synthetic intermediate used for the preparation of novel anti-inflammatory agents
Mode of Action
It is known that the compound can react with other substances to form different compounds .
Result of Action
As a synthetic intermediate, it is primarily used in the synthesis of other compounds, particularly anti-inflammatory agents .
Biochemical Analysis
Biochemical Properties
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 4-hydroxyphenylacetic acid and ethanol. Additionally, this compound can bind to proteins, potentially altering their conformation and activity. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Furthermore, this compound has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These effects highlight the compound’s potential impact on cell function and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it has been shown to inhibit the activity of certain esterases by binding to their active sites, thereby preventing substrate hydrolysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical properties and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and oxidoreductases. The compound can be metabolized to 4-hydroxyphenylacetic acid and ethanol, which are further processed through various metabolic pathways. These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be synthesized through the esterification of 4-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 2-hydroxy-2-(4-hydroxyphenyl)ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde.
Reduction: Formation of ethyl 2-hydroxy-2-(4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its potential skin-beneficial properties.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 4-hydroxyphenylacetate: This compound lacks the additional hydroxy group on the alpha carbon, which may influence its reactivity and biological activity.
4-Hydroxyphenylacetic acid: This compound is the parent acid and lacks the ester group, which affects its solubility and chemical properties.
Ethyl 2-hydroxy-2-(4-methoxyphenyl)acetate: The presence of a methoxy group instead of a hydroxy group can significantly alter the compound’s chemical behavior and biological interactions.
This compound is unique due to the presence of both hydroxy and ester functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOUFSKXRCPIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00887494 | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68758-68-9 | |
Record name | Ethyl α,4-dihydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68758-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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